molecular formula C18H22N2O4S B4616010 3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B4616010
M. Wt: 362.4 g/mol
InChI Key: UFDQHTGLSXPHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclo[222]octane core with various functional groups attached

Scientific Research Applications

3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[22

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: The compound could be used in the production of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the thiophene ring: This step often involves a cyclization reaction using sulfur-containing reagents.

    Functional group modifications: Various functional groups are introduced through standard organic reactions such as amination, acylation, and carboxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which 3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
  • Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core but differ in their functional groups.

    Thiophene derivatives: Compounds containing the thiophene ring with various substituents.

Uniqueness

The uniqueness of 3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[222]OCTANE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

3-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c19-15(21)14-10-2-1-3-11(10)25-17(14)20-16(22)12-8-4-6-9(7-5-8)13(12)18(23)24/h8-9,12-13H,1-7H2,(H2,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDQHTGLSXPHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3C4CCC(C3C(=O)O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 2
3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 3
3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 5
3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Reactant of Route 6
3-({[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

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